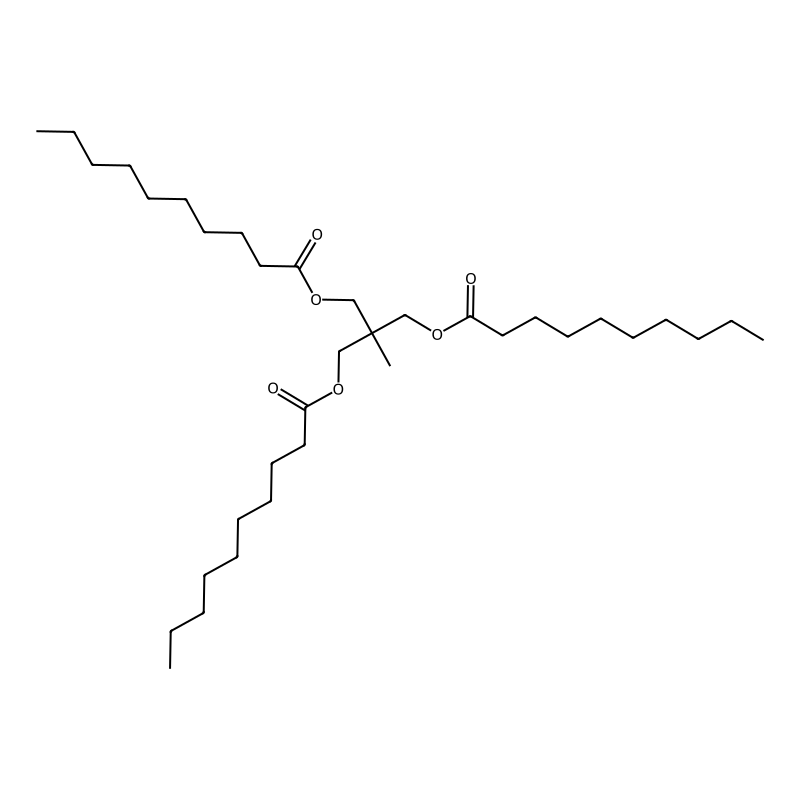

Trimethylolethane tridecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Trimethylolethane tridecanoate is an ester derived from trimethylolethane, a triol with three hydroxy functional groups, and tridecanoic acid, a fatty acid. The chemical structure of trimethylolethane is represented as , while tridecanoic acid has the formula . This compound is characterized by its unique properties that combine the functional characteristics of both the triol and the fatty acid, leading to applications in various fields, particularly in materials science and chemical manufacturing.

- Hydrolysis: In the presence of water and an acid or base catalyst, trimethylolethane tridecanoate can be hydrolyzed back into trimethylolethane and tridecanoic acid.

- Transesterification: This process involves reacting trimethylolethane tridecanoate with another alcohol to form a different ester and release trimethylolethane.

- Esterification: When trimethylolethane reacts with tridecanoic acid in the presence of an acid catalyst, it forms trimethylolethane tridecanoate while releasing water.

These reactions are essential for modifying the properties of the compound for specific applications.

The synthesis of trimethylolethane tridecanoate typically involves the esterification reaction between trimethylolethane and tridecanoic acid. The general steps include:

- Preparation of Reactants: Trimethylolethane is prepared through a condensation reaction involving propionaldehyde and formaldehyde followed by a Cannizzaro reaction .

- Esterification Reaction: Combine trimethylolethane with tridecanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to promote ester formation.

- Purification: The product can be purified through distillation or recrystallization techniques to remove unreacted materials and by-products.

Trimethylolethane tridecanoate finds applications in several areas:

- Lubricants: Due to its favorable viscosity characteristics, it is used as a synthetic lubricant.

- Coatings: It serves as a plasticizer in coatings, enhancing flexibility and durability.

- Resins: Used in producing alkyd and polyester resins that exhibit superior weather resistance.

- Emulsifiers: It can act as an emulsifying agent in various formulations.

Research on the interactions involving trimethylolethane tridecanoate primarily focuses on its behavior in mixtures with other compounds. Studies may include:

- Compatibility with Other Polymers: Understanding how it interacts with different polymer matrices during processing.

- Chemical Stability: Assessing its stability under various environmental conditions (temperature, humidity) to predict performance in applications.

Further detailed interaction studies could provide insights into optimizing formulations for specific applications.

Several compounds share similarities with trimethylolethane tridecanoate due to their structural or functional characteristics. Here are some notable comparisons:

| Compound | Structure Type | Key Features |

|---|---|---|

| Trimethylolpropane | Triol | Similar triol structure; used in resin production |

| Methyl Tridecanoate | Fatty Acid Ester | Simple methyl ester; lower molecular weight |

| Glycerol Tristearate | Triester | Glycerol-based; used in food and cosmetics |

| Pentaerythritol Tetradecanoate | Tetraester | Higher molecular weight; used in coatings |

Uniqueness of Trimethylolethane Tridecanoate

Trimethylolethane tridecanoate's uniqueness lies in its combination of a triol backbone with a long-chain fatty acid. This combination imparts distinct properties such as enhanced thermal stability, flexibility, and resistance to hydrolysis compared to simpler esters or other polyols. Its multifunctional nature allows it to serve diverse roles across different industrial applications effectively.

Neopentyl Architecture and Triol Functionality

The structural foundation of trimethylolethane centers on its distinctive neopentyl architecture, characterized by a quaternary carbon atom bonded to three hydroxymethyl groups and one methyl group [1] [3] [8]. This compact neopentyl structure, represented as CH₃C(CH₂OH)₃, provides exceptional steric protection to the central carbon atom and contributes significantly to the compound thermal and chemical stability [2] [8].

The neopentyl configuration creates a highly branched molecular geometry where the three primary hydroxyl groups are spatially distributed around the central carbon core [9]. This arrangement offers several advantages over linear triol structures, including enhanced resistance to nucleophilic attack at the central carbon and reduced susceptibility to elimination reactions [9]. The steric hindrance provided by the methyl group and the three hydroxymethyl substituents effectively shields the quaternary carbon from external chemical attack, contributing to the overall stability of the molecule [9].

Each hydroxyl group in trimethylolethane represents a primary alcohol functionality, making them highly reactive toward esterification, etherification, and other typical alcohol reactions [6] [7]. The primary nature of these hydroxyl groups ensures optimal reactivity while maintaining selectivity, as primary alcohols generally exhibit faster reaction rates compared to secondary or tertiary alcohols [7]. This characteristic proves particularly important in the synthesis of trimethylolethane tridecanoate, where complete esterification of all three hydroxyl groups is desired [7].

The triol functionality of trimethylolethane enables the formation of highly cross-linked polymer networks when used in resin synthesis [4] [10]. The three reactive sites per molecule allow for extensive branching and cross-linking, resulting in materials with superior mechanical properties, thermal stability, and chemical resistance compared to linear polymers [10] [7]. This multifunctional nature makes trimethylolethane particularly valuable in applications requiring high-performance materials [7].

Research has demonstrated that the neopentyl structure provides trimethylolethane with remarkable thermal stability, with the compound maintaining structural integrity at elevated temperatures where other triols might decompose [4] [8]. The compact structure minimizes the availability of β-hydrogen atoms, which are typically involved in thermal elimination reactions, thereby enhancing the overall thermal stability of the molecule [8].

Comparative Analysis with Trimethylolpropane (TMP)

Trimethylolpropane represents the most closely related compound to trimethylolethane, sharing similar triol functionality but differing in the central carbon framework [8] [11] [12]. While trimethylolethane features a neopentyl structure based on an ethane backbone (CH₃C(CH₂OH)₃), trimethylolpropane exhibits a propane-based architecture with the formula CH₃CH₂C(CH₂OH)₃ [8] [11].

The molecular weight difference between these compounds is significant, with trimethylolethane having a molecular weight of 120.15 g/mol compared to trimethylolpropane's 134.18 g/mol [8] [11]. This difference of approximately 14 atomic mass units reflects the additional methylene group present in the trimethylolpropane structure [11]. Despite this seemingly small structural variation, the properties and performance characteristics of these compounds differ substantially [8].

| Property | Trimethylolethane (TME) | Trimethylolpropane (TMP) |

|---|---|---|

| Molecular Formula | C₅H₁₂O₃ | C₆H₁₄O₃ |

| Molecular Weight (g/mol) | 120.15 | 134.18 |

| Melting Point (°C) | 185-203 | 58-60 |

| Toxicity | Non-toxic | Toxic |

| Thermal Stability | Excellent | Good |

| Weather Resistance | Superior | Good |

| Chemical Resistance | Excellent | Good |

The melting point difference between trimethylolethane and trimethylolpropane is particularly striking, with trimethylolethane melting at 185-203°C compared to trimethylolpropane's much lower melting point of 58-60°C [8]. This substantial difference reflects the enhanced intermolecular interactions and structural stability provided by the neopentyl architecture of trimethylolethane [8].

From a toxicological perspective, trimethylolethane demonstrates significantly better safety characteristics compared to trimethylolpropane [8]. Trimethylolethane is classified as non-toxic with an LD₅₀ value greater than 5000 mg/kg in mice, while trimethylolpropane exhibits measurable toxicity [7] [8]. This safety advantage makes trimethylolethane preferable for applications where human exposure might occur [8].

When used in resin synthesis, trimethylolethane-based formulations consistently demonstrate superior performance characteristics compared to their trimethylolpropane counterparts [8]. Resins synthesized with trimethylolethane exhibit higher hardness, better temperature resistance, enhanced weather resistance, and improved salt spray resistance [8]. The superior color retention properties of trimethylolethane-based resins make them particularly valuable for exterior coating applications where aesthetic durability is critical [8].

The enhanced chemical resistance of trimethylolethane-based materials stems from the protective effect of the neopentyl structure, which shields ester linkages from hydrolytic attack [8]. This characteristic proves especially important in applications involving exposure to alkaline conditions or elevated humidity [8].

Production Methodologies and Industrial Synthesis

The industrial production of trimethylolethane follows a well-established two-step synthetic pathway that begins with propionaldehyde as the primary starting material [1] [13] [14]. This process represents one of the most efficient methods for producing multifunctional alcohols on an industrial scale, with annual production reaching several thousand tons globally [1] [3].

The first step involves a condensation reaction between propionaldehyde and formaldehyde under basic conditions to form dihydroxymethyl propionaldehyde intermediate [1] [13]. The reaction proceeds according to the following equation:

CH₃CH₂CHO + 2 CH₂O → CH₃C(CH₂OH)₂CHO

This aldol condensation reaction typically occurs at temperatures ranging from 50°C to 80°C, with optimal conditions maintained at 0°C to 15°C for enhanced selectivity [13] [15]. The molar ratio of formaldehyde to propionaldehyde is carefully controlled between 3:1 and 4:1 to ensure complete conversion while minimizing side reactions [13]. Reaction times generally range from 3 to 4 hours under these optimized conditions [15].

Modern industrial processes employ solid heterogeneous catalysts, particularly anion exchange resins containing amine groups, to facilitate the condensation reaction [13]. These catalysts offer several advantages over traditional homogeneous base catalysts, including easier separation, reduced waste generation, and improved process economics [13]. The use of solid catalysts also enables continuous operation, which is essential for large-scale industrial production [13].

The second step involves a Cannizzaro reaction where the intermediate aldol product reacts with additional formaldehyde in the presence of sodium hydroxide:

CH₃C(CH₂OH)₂CHO + CH₂O + NaOH → CH₃C(CH₂OH)₃ + NaO₂CH

This disproportionation reaction converts the aldehyde functionality to the corresponding alcohol while simultaneously forming sodium formate as a byproduct [1] [13]. The reaction conditions for this step typically involve temperatures of 50°C to 80°C with careful pH control to maintain optimal reaction rates [13].

Alternative production methods have been developed to improve process efficiency and environmental impact [15]. One notable advancement involves continuous condensation hydrogenation technology, where the aldol intermediate undergoes direct catalytic hydrogenation instead of the traditional Cannizzaro reaction [15]. This approach utilizes specialized nickel-based hydrogenation catalysts and operates at temperatures of 80°C to 130°C under hydrogen pressures of 0.01 to 0.35 MPa [15].

| Process Parameter | Traditional Method | Advanced Method |

|---|---|---|

| Reaction Temperature (°C) | 50-80 | 80-130 |

| Pressure (MPa) | Atmospheric | 0.01-0.35 |

| Catalyst Type | NaOH (homogeneous) | Ni/Cr (heterogeneous) |

| Yield (%) | 90-95 | 95-97.9 |

| Product Purity (%) | 95-98 | 98-99.5 |

The advanced hydrogenation process offers several advantages, including higher yields exceeding 95%, improved product purity reaching 99.5%, and reduced waste generation [15]. The process also enables catalyst recycling, which significantly reduces operating costs and environmental impact [15]. The hydrogenation step utilizes Raney nickel catalysts with nickel content of approximately 45 weight percent, operating under carefully controlled temperature and pressure conditions [15].

Product purification involves several steps including distillation, crystallization, and membrane separation technologies [15]. The crude product undergoes vacuum distillation at pressures of 0.08 to 0.095 MPa and temperatures of 60°C to 90°C to remove unreacted starting materials and byproducts [15]. Final purification utilizes membrane reverse osmosis to remove trace metal ions, followed by centrifugal spray drying to eliminate residual moisture [15].

Quality control during production focuses on several critical parameters including trimethylolethane content (≥98%), hydroxyl content (≥41%), ash content (≤0.01%), and moisture content (≤0.3%) [4] [16]. These specifications ensure that the final product meets the stringent requirements for downstream applications, particularly in the synthesis of high-performance esters like trimethylolethane tridecanoate [4] [16].

The propionaldehyde starting material is itself produced industrially through hydroformylation of ethylene, creating an integrated supply chain that supports large-scale trimethylolethane production [17] [14]. This process involves the reaction of ethylene with carbon monoxide and hydrogen in the presence of rhodium or cobalt catalysts, producing several hundred thousand tons of propionaldehyde annually [14].